molecular formula C10H8O3 B13952803 3-Methoxy-1-benzofuran-2-carbaldehyde CAS No. 33562-10-6

3-Methoxy-1-benzofuran-2-carbaldehyde

Cat. No.: B13952803
CAS No.: 33562-10-6
M. Wt: 176.17 g/mol
InChI Key: CGLVLAFVRYUDBY-UHFFFAOYSA-N
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Description

3-Methoxy-1-benzofuran-2-carbaldehyde is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This compound is characterized by the presence of a methoxy group at the third position and an aldehyde group at the second position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-benzofuran-2-carbaldehyde typically involves the formylation of a methoxy-substituted benzofuran. One common method is the Vilsmeier-Haack reaction, where a methoxy-substituted benzofuran is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions and yields the desired aldehyde .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-benzofuran-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-1-benzofuran-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-1-benzofuran-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. Additionally, the benzofuran ring can interact with various enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Benzofurancarboxaldehyde: Similar structure but lacks the methoxy group.

    3-Methyl-1-benzofuran-2-carbaldehyde: Similar structure but has a methyl group instead of a methoxy group.

    5-Methoxy-2-benzofurancarboxaldehyde: Similar structure but with the methoxy group at a different position.

Uniqueness

3-Methoxy-1-benzofuran-2-carbaldehyde is unique due to the specific positioning of the methoxy and aldehyde groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it valuable in medicinal chemistry and drug development.

Properties

CAS No.

33562-10-6

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

3-methoxy-1-benzofuran-2-carbaldehyde

InChI

InChI=1S/C10H8O3/c1-12-10-7-4-2-3-5-8(7)13-9(10)6-11/h2-6H,1H3

InChI Key

CGLVLAFVRYUDBY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(OC2=CC=CC=C21)C=O

Origin of Product

United States

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